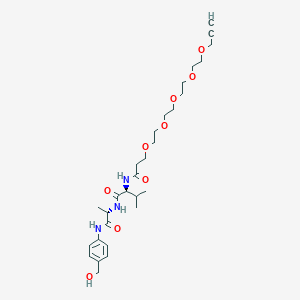
Alkyne-PEG(4)-Val-Ala-PAB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkyne-PEG(4)-Val-Ala-PAB is a compound that combines an alkyne group, a polyethylene glycol (PEG) spacer, and a peptide sequence consisting of valine (Val) and alanine (Ala) linked to para-aminobenzyloxycarbonyl (PAB). This compound is often used in bioconjugation and drug delivery applications due to its ability to form stable linkages with other molecules through click chemistry reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alkyne-PEG(4)-Val-Ala-PAB typically involves several steps:
Synthesis of Alkyne-PEG(4): The alkyne group is introduced to the PEG chain through a reaction with propargyl bromide in the presence of a base such as potassium carbonate.
Peptide Coupling: The Val-Ala peptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is then coupled to the PEG chain using carbodiimide chemistry, typically with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of PAB: The PAB group is introduced through a reaction with the terminal amine of the peptide-PEG conjugate, using a suitable coupling reagent such as N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Alkyne-PEG(4)-Val-Ala-PAB undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly efficient and specific.
Peptide Bond Formation: The peptide sequence can form additional peptide bonds with other amino acids or peptides.
Hydrolysis: The ester and amide bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
Peptide Coupling: DCC, NHS, and DIC are frequently used coupling reagents.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Extended Peptides: Formed through peptide bond formation.
Carboxylic Acids and Amines: Formed through hydrolysis of ester and amide bonds.
Applications De Recherche Scientifique
Alkyne-PEG(4)-Val-Ala-PAB has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications.
Mécanisme D'action
The primary mechanism of action of Alkyne-PEG(4)-Val-Ala-PAB involves its ability to form stable linkages with other molecules through click chemistry. The alkyne group reacts with azides to form triazoles, enabling the conjugation of various biomolecules. The PEG spacer provides flexibility and solubility, while the Val-Ala peptide sequence can interact with specific biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alkyne-PEG4-NHS Ester: Used for modifying primary amine groups with a terminal alkyne group.
Alkyne-PEG4-Amine: Contains terminal primary amines that can react with carbonyl groups.
Alkyne-PEG4-Maleimide: Contains a maleimide group that reacts with thiols.
Uniqueness
Alkyne-PEG(4)-Val-Ala-PAB is unique due to its combination of an alkyne group, PEG spacer, and peptide sequence. This combination allows for versatile applications in bioconjugation, drug delivery, and material science, providing both stability and specificity in its interactions.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O9/c1-5-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-26(34)32-27(22(2)3)29(36)30-23(4)28(35)31-25-8-6-24(21-33)7-9-25/h1,6-9,22-23,27,33H,10-21H2,2-4H3,(H,30,36)(H,31,35)(H,32,34)/t23-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVWFCLKRIYGH-HOFKKMOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8147154.png)
![Sodium;2-[4-(2-oxidoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B8147160.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8147166.png)






